
5-Amino-2-(2-fluorophénoxy)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes “2-(2-Fluorophenoxy)pyrimidin-5-amine”, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular weight of “2-(2-Fluorophenoxy)pyrimidin-5-amine” is 205.19 . The IUPAC name for this compound is 2-(2-fluorophenoxy)-5-pyrimidinamine .Chemical Reactions Analysis
The chemical reactions involving 2-aminopyrimidine derivatives are complex and can vary based on the substitutions of their amino group and of their phenyl ring .Applications De Recherche Scientifique
Médecine : Applications anti-inflammatoires
La 5-Amino-2-(2-fluorophénoxy)pyrimidine a été identifiée comme un composé présentant des propriétés anti-inflammatoires potentielles . Les dérivés de pyrimidine, y compris ce composé, peuvent inhiber l'expression et les activités de médiateurs inflammatoires clés tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale alpha et le facteur nucléaire kappa B. Cela suggère son utilité dans le développement de nouveaux médicaments anti-inflammatoires avec une efficacité améliorée et une toxicité réduite.
Oncologie : Inhibition des protéines kinases
Dans la recherche sur le cancer, les dérivés de pyrimidine sont explorés pour leur rôle d'inhibiteurs de protéines kinases . Ces enzymes sont essentielles à la régulation de la croissance cellulaire et du métabolisme, ce qui en fait une cible pour les médicaments anticancéreux. La this compound pourrait servir de squelette pour développer de nouveaux composés qui inhibent sélectivement les protéines kinases, offrant une voie vers des traitements anticancéreux plus efficaces.
Agriculture : Propriétés fongicides
Les dérivés du composé se sont avérés prometteurs en agriculture en tant que fongicides potentiels . En inhibant la croissance des champignons, ces composés peuvent protéger les cultures et améliorer le rendement. La recherche sur l'activité fongicide des dérivés de pyrimidine pourrait conduire au développement de nouveaux produits chimiques agricoles qui protègent les ressources alimentaires.
Science des matériaux : Synthèse chimique
En science des matériaux, la this compound est précieuse pour ses propriétés chimiques et son utilisation potentielle dans la synthèse de nouveaux matériaux . Sa forme solide et sa pureté en font un excellent candidat pour créer des composés ayant les caractéristiques spécifiques nécessaires aux matériaux avancés.
Science environnementale : Atténuation de la pollution
Bien que les applications directes en science environnementale ne soient pas explicitement documentées, la synthèse et la réactivité des dérivés de pyrimidine comme la this compound pourraient être utilisées dans des processus qui atténuent les polluants environnementaux . Leur potentiel à réagir avec divers contaminants environnementaux pourrait ouvrir la voie à de nouvelles méthodes de contrôle de la pollution.
Biochimie : Études d'interaction enzymatique
En biochimie, l'interaction des dérivés de pyrimidine avec les enzymes est un domaine d'étude important . Comprendre ces interactions peut conduire à des éclaircissements sur les mécanismes enzymatiques et le développement d'inhibiteurs enzymatiques à des fins thérapeutiques.
Chimie organique synthétique : Synthèse de nouveaux composés
Enfin, en chimie organique synthétique, la this compound est un matériau de départ polyvalent pour la construction de nouveaux composés . Sa réactivité permet aux chimistes de créer une large gamme de substances avec des applications potentielles dans divers domaines de la médecine et de la technologie.
Mécanisme D'action
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
2-(2-Fluorophenoxy)pyrimidin-5-amine, as a pyrimidine derivative, may potentially affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential components of all living cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Analyse Biochimique
Biochemical Properties
2-(2-Fluorophenoxy)pyrimidin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Fluorophenoxy)pyrimidin-5-amine has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Furthermore, it can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 2-(2-Fluorophenoxy)pyrimidin-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activities. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Fluorophenoxy)pyrimidin-5-amine remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-(2-Fluorophenoxy)pyrimidin-5-amine has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of disease-related enzymes or modulation of cell signaling pathways. At high doses, 2-(2-Fluorophenoxy)pyrimidin-5-amine can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-(2-Fluorophenoxy)pyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered DNA replication and repair processes. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can affect the activity of enzymes involved in energy production, resulting in changes in cellular energy levels .
Transport and Distribution
The transport and distribution of 2-(2-Fluorophenoxy)pyrimidin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 2-(2-Fluorophenoxy)pyrimidin-5-amine can influence its efficacy and toxicity, as it determines the concentration of the compound at its site of action. Additionally, the compound’s interaction with transporters and binding proteins can affect its accumulation and clearance from the body .
Subcellular Localization
The subcellular localization of 2-(2-Fluorophenoxy)pyrimidin-5-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-(2-Fluorophenoxy)pyrimidin-5-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes .
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPGGRNAZMAJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



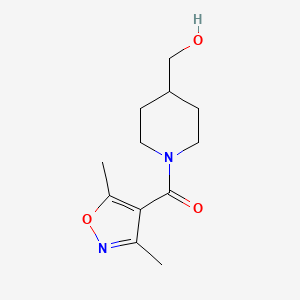
![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)
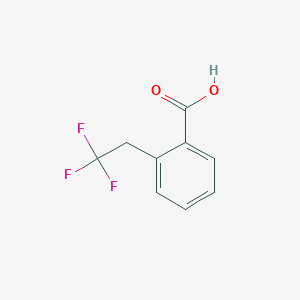

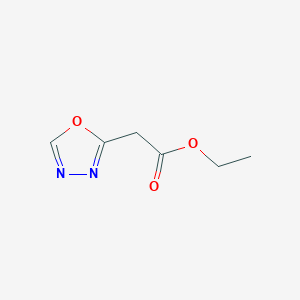


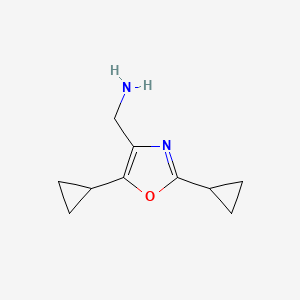

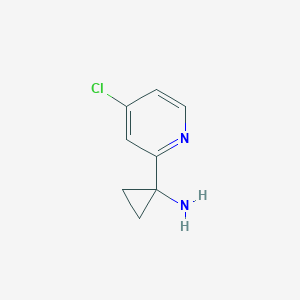
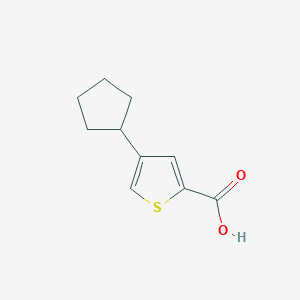
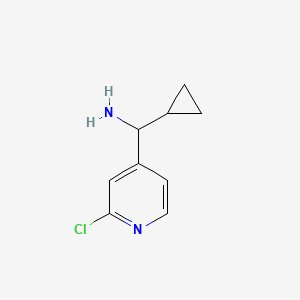

![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)